6-(1-Isopropylpyrrolidin-2-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-propan-2-ylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-10-4-6-16(18)14-7-8-15-13(11-14)5-3-9-17-15/h3,5,7-9,11-12,16H,4,6,10H2,1-2H3 |
InChI Key |
JVGWYNNCLOPTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 1 Isopropylpyrrolidin 2 Yl Quinoline and Analogues
Foundational Strategies for Quinoline (B57606) Core Construction Relevant to the Compound Scaffold
The quinoline ring system is a prevalent scaffold in numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.
Classical and Modern Methodologies for Quinoline Ring System Assembly
The construction of the quinoline framework has traditionally been accomplished through several named reactions that have been refined over time. These classical methods remain widely used for their reliability and versatility. rsc.orgresearchgate.net
Classical Methodologies:
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. nih.gov
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. nih.gov
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst. rsc.org
Combes Synthesis: This reaction involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds.
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.
Modern Methodologies:
In recent years, a plethora of modern synthetic methods have emerged, often leveraging transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. rsc.orgresearchgate.net These include:
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, and nickel have been extensively used for the synthesis of quinolines through various cyclization and annulation strategies. nih.govrsc.org For instance, rhodium-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinoline derivatives. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical quinoline syntheses. nih.gov
Metal-Free and Green Approaches: Growing emphasis on environmentally benign synthesis has led to the development of metal-free reactions, often utilizing iodine or operating under aerobic conditions. nih.gov
| Methodology | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Readily available starting materials | Harsh reaction conditions, often violent |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl compound | Acid or base | Good yields, versatile | Requires pre-functionalized anilines |
| Transition Metal-Catalyzed Annulation | Anilines, Alkynes/Alkenes | Pd, Rh, Cu, etc. | High efficiency, mild conditions, functional group tolerance | Cost and toxicity of metal catalysts |
| Microwave-Assisted Synthesis | Classical reactants | Microwave irradiation | Reduced reaction times, improved yields | Requires specialized equipment |
Regioselective Synthesis Approaches for Substituted Quinoline Frameworks
For the synthesis of 6-(1-Isopropylpyrrolidin-2-yl)quinoline, achieving substitution specifically at the C-6 position of the quinoline ring is crucial. Regioselectivity in quinoline synthesis can be controlled by the choice of starting materials and reaction conditions.
Starting Material Control: The substitution pattern of the final quinoline product is often dictated by the substituents present on the aniline precursor. For a 6-substituted quinoline, a 4-substituted aniline is typically used in classical syntheses like the Skraup or Doebner-von Miller reactions.
Directed C-H Functionalization: Modern synthetic chemistry offers powerful tools for the direct and regioselective functionalization of C-H bonds. nih.gov Transition metal-catalyzed C-H activation has emerged as a particularly attractive strategy. nih.gov By employing directing groups, it is possible to selectively functionalize specific positions on the quinoline ring. While C-2 functionalization is common due to the directing effect of the nitrogen atom, methods for distal C-H functionalization at positions like C-6 are also being developed. nih.gov For instance, specific templates and catalyst systems can direct olefination reactions to the C-6 position of quinoline. researchgate.net
Dearomative Hydroboration: A novel strategy for the regioselective functionalization of quinolines involves a dearomative hydroboration, which can introduce boron at the 5,6- or 5,8-positions, providing a handle for further derivatization. nih.gov
Methodologies for Integrating Pyrrolidine (B122466) Moieties onto the Quinoline Scaffold
The introduction of the pyrrolidine ring at the C-6 position of the quinoline core is a key step in the synthesis of the target compound. This can be achieved through various coupling strategies or by constructing the quinoline ring from a precursor already bearing the pyrrolidine moiety.
Direct C-C or C-N Coupling Reactions at the Quinoline C-6 Position
Directly forging a bond between the quinoline C-6 position and the pyrrolidine ring can be accomplished through modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination can be employed. This would typically involve a 6-haloquinoline (e.g., 6-bromoquinoline) as one coupling partner and a pyrrolidine-containing organometallic reagent (for C-C coupling) or pyrrolidine itself (for C-N coupling) as the other.
Copper-Catalyzed C-H Amination: Direct C-H amination reactions catalyzed by copper offer a more atom-economical approach. nih.govacs.org These methods can directly couple an N-H bond of a heterocycle like pyrrolidine with a C-H bond of the quinoline ring, often requiring an oxidizing agent. nih.gov While C-2 amination of quinoline N-oxides is well-established, regioselective amination at the C-6 position is more challenging and may require specific directing groups or catalyst systems. rsc.org
Synthesis of Advanced Pyrrolidine-Substituted Quinoline Intermediates
An alternative to direct coupling is to synthesize an intermediate that already contains a functionalized pyrrolidine ring attached to a precursor of the quinoline's benzene (B151609) ring. This precursor is then cyclized to form the desired quinoline scaffold. For example, a 4-substituted aniline bearing a pyrrolidine moiety could be subjected to a Skraup or Friedländer synthesis to construct the quinoline ring system with the pyrrolidine already in place at the 6-position.
Synthetic Routes for the Introduction and Modification of the N-Isopropyl Group on the Pyrrolidine Ring
The final key structural feature of this compound is the N-isopropyl group on the pyrrolidine ring. This group can be introduced either before or after the pyrrolidine ring is attached to the quinoline scaffold.
Reductive Amination: A common and efficient method for N-alkylation is reductive amination. nih.govresearchgate.net This involves reacting the secondary amine of the pyrrolidine ring (2-(quinolin-6-yl)pyrrolidine) with acetone in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced in situ to the N-isopropyl derivative. The use of hydroxyl groups on a Pd-catalyst can facilitate both the imine formation and the subsequent reduction. mdpi.com
Direct Alkylation: The pyrrolidine nitrogen can also be alkylated directly using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method can sometimes lead to over-alkylation or other side reactions.
Synthesis from N-Isopropylpyrrolidine Precursors: It is also possible to start with a commercially available or synthesized N-isopropylpyrrolidine derivative and then attach this entire moiety to the quinoline scaffold using the methods described in section 2.2.
| Method | Reagents | Key Features |
|---|---|---|
| Reductive Amination | Acetone, Reducing agent (e.g., NaBH(OAc)₃) | Mild conditions, high yields, good for sterically hindered amines. mdpi.com |
| Direct Alkylation | Isopropyl halide (e.g., 2-bromopropane), Base | Simple procedure, potential for side reactions. |
Strategic Derivatization for Structural Diversification and Optimization of this compound
The quinoline ring system is a versatile platform in medicinal chemistry due to its presence in numerous biologically active compounds and its amenability to various chemical transformations. nih.govbohrium.com Functionalization of the quinoline moiety allows for the modulation of a molecule's pharmacological profile. nih.govrsc.org Similarly, modifications to the pyrrolidine ring, a common scaffold in drug discovery, can significantly influence a compound's biological activity. nih.gov
The quinoline ring can undergo a variety of chemical reactions to introduce different functional groups, thereby altering its electronic and steric properties. These modifications can impact the compound's interaction with biological targets, solubility, and metabolic stability. nih.govnih.gov
Common strategies for functionalizing the quinoline ring include electrophilic and nucleophilic substitution reactions. nih.gov The positions on the quinoline ring are not equally reactive, allowing for regioselective modifications. For instance, electrophilic substitution often occurs at positions 5 and 8, while nucleophilic substitution is favored at positions 2 and 4.
Researchers have explored the introduction of a wide range of substituents onto the quinoline ring to enhance pharmacological activity. These include, but are not limited to:
Halogens: Introduction of fluorine, chlorine, or bromine can alter lipophilicity and electronic properties, potentially improving cell membrane permeability and binding affinity.
Alkyl and Aryl Groups: These groups can be introduced to probe steric requirements of binding pockets and enhance van der Waals interactions.
Alkoxy and Hydroxy Groups: These substituents can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition by biological targets.
Nitro and Amino Groups: These functional groups can be precursors for further derivatization or can directly participate in interactions with receptors.
The following table summarizes various synthetic methods employed for the functionalization of the quinoline ring system, which are applicable to the derivatization of this compound.
| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Primarily forms the quinoline core | iipseries.orgnih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Various positions depending on the reactants | nih.gov |
| Combes Quinoline Synthesis | Aniline, β-diketone, acid catalyst | Forms the quinoline core | iipseries.org |
| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminobenzyl ketone, compound with a reactive methylene group | Forms the quinoline core | iipseries.org |
| C-H Bond Functionalization | Transition metal catalysts (e.g., Rh, Pd, Cu), various coupling partners | Various positions, offering direct and atom-economical routes | rsc.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide), often requires an activating group | Positions 2 and 4 | nih.gov |
| Electrophilic Aromatic Substitution | Electrophile (e.g., nitrating or halogenating agent), acid catalyst | Positions 5, 6, 7, and 8 | nih.gov |
The pyrrolidine ring and its N-substituent are also key targets for chemical modification to fine-tune the pharmacological properties of this compound analogues. The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. nih.gov
Modifications to the pyrrolidine ring can involve the introduction of substituents at various positions. These modifications can influence the conformation of the ring and its interaction with target proteins. For example, the introduction of hydroxyl or amino groups can introduce new hydrogen bonding interactions.
The N-substituent of the pyrrolidine ring, in this case, the isopropyl group, plays a significant role in defining the steric and electronic properties of the molecule. Altering this substituent can lead to significant changes in biological activity. Strategies for modifying the N-substituent include:
N-Alkylation: Reaction with various alkyl halides to introduce different alkyl chains (e.g., ethyl, butyl, benzyl). This allows for the exploration of the size and nature of the binding pocket.
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities. This can alter the electronic properties and introduce hydrogen bonding capabilities.
Reductive Amination: Reaction of the corresponding des-isopropyl pyrrolidine with various aldehydes or ketones in the presence of a reducing agent to introduce a wide range of N-substituents.
The following table outlines potential derivatization strategies for the pyrrolidine moiety of this compound.
| Modification Site | Reaction Type | Potential Reagents | Purpose of Modification |
| Pyrrolidine Nitrogen | N-Dealkylation followed by N-Alkylation | Oxidizing agents/reducing agents, Alkyl halides | To vary the steric bulk and lipophilicity of the N-substituent. |
| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | To introduce amide groups for potential hydrogen bonding interactions. |
| Pyrrolidine Ring | C-H Functionalization | Organometallic reagents, Oxidizing agents | To introduce substituents on the pyrrolidine ring to explore new binding interactions. |
| Pyrrolidine Ring | Ring-Opening and Re-closing | Not commonly employed for simple diversification | To create significantly different heterocyclic systems. |
Structure Activity Relationship Sar Studies of 6 1 Isopropylpyrrolidin 2 Yl Quinoline and Its Structural Analogues
Fundamental Principles of SAR in Quinoline (B57606) Derivatives
The SAR of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. ijresm.com For instance, substitutions at various positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. The introduction of different functional groups can modulate the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of biological activity. nih.govresearchgate.net In many cases, the quinoline scaffold serves as a core structure for orienting specific pharmacophoric groups in a defined three-dimensional space to facilitate effective interaction with a biological target. researchgate.net
Elucidation of the Influence of the Pyrrolidine (B122466) Moiety at the Quinoline C-6 Position on Biological Activity
The attachment of a pyrrolidine ring to the C-6 position of the quinoline core introduces a significant structural and functional modification. The pyrrolidine moiety, a five-membered saturated nitrogen-containing heterocycle, can influence the parent molecule's properties in several ways. It increases the steric bulk at the C-6 position, which can affect binding to target proteins. Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, potentially forming ionic interactions.
A notable example of a biologically active compound with a pyrrolidine substituent at the C-6 position is found in a series of selective androgen receptor modulators (SARMs). The lead compound in this series, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, demonstrated significant anabolic activity in muscle with reduced effects on the prostate. This indicates that the 2,5-disubstituted pyrrolidine ring at the C-6 position is a key pharmacophoric element for achieving tissue-selective androgen receptor modulation.
Investigation of the Impact of the N-Isopropyl Substitution on Pyrrolidine Conformation and Activity
This conformational preference can be critical for the proper orientation of other substituents on the pyrrolidine ring, which in turn affects the molecule's ability to bind to its biological target. The size and shape of the N-alkyl substituent can directly impact the binding affinity and efficacy of the compound. While specific studies on the N-isopropyl group in the context of 6-(pyrrolidin-2-yl)quinoline (B1591585) are limited, research on other N-substituted pyrrolidines suggests that the nature of the N-alkyl group is a key determinant of biological activity.
Analysis of Positional and Electronic Effects of Additional Substituents on the Quinoline Ring
For instance, in the previously mentioned series of SARMs, a trifluoromethyl group at the C-4 position of the quinolin-2(1H)-one core was a key feature of the lead compound. This potent electron-withdrawing group significantly influences the electronic distribution of the quinoline ring system, which can impact receptor binding and activation.
| Compound | Quinoline C-4 Substituent | Pyrrolidine Substituents | Biological Activity |
| Lead SARM | -CF3 | (2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl) | Potent and selective androgen receptor modulator |
This interactive table illustrates the importance of substitution patterns on the quinoline and pyrrolidine rings for biological activity.
The electronic properties of substituents on the quinoline ring are a critical factor in determining the biological activity of its derivatives. Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the electron density of the quinoline ring. This can enhance the molecule's ability to participate in certain types of interactions, such as pi-stacking or cation-pi interactions, with biological targets. nih.gov In some cases, EWGs at specific positions have been shown to increase the activity of quinoline derivatives. researchgate.net
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and amino (-NH2), increase the electron density of the quinoline ring. This can enhance the basicity of the quinoline nitrogen and influence its ability to form hydrogen bonds. The strategic placement of EDGs can lead to improved potency and selectivity for a particular biological target. The interplay between the electronic nature of the substituent and its position on the quinoline ring is a key aspect of the SAR of these compounds. researchgate.net
Stereochemistry is a paramount factor in the biological activity of chiral molecules like 6-(1-Isopropylpyrrolidin-2-yl)quinoline, which has a stereocenter at the C-2 position of the pyrrolidine ring. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its chiral biological target, such as a receptor or an enzyme. It is common for one enantiomer of a chiral drug to be significantly more active than the other. psu.edunih.govnih.govacs.org
The synthesis of stereochemically pure 2,5-disubstituted pyrrolidines is an active area of research, with various methods developed to control the relative and absolute stereochemistry of the substituents. psu.edunih.govnih.govacs.orgrsc.org In the case of the lead SARM compound, the specific stereochemistry of the substituents on the pyrrolidine ring—(2R,5R) for the ring itself and (R) for the hydroxyethyl (B10761427) side chain—was crucial for its high anabolic activity. This underscores the importance of controlling the three-dimensional structure of the molecule to achieve the desired biological response. Any change in the stereochemistry at these centers would likely lead to a significant loss of activity.
Conformational Analysis and its Correlation with Observed Biological Phenomena
Computational modeling and spectroscopic techniques, such as NMR, can provide insights into the low-energy conformations of flexible molecules. nih.govrsc.org The N-isopropyl group and the linkage between the pyrrolidine and quinoline rings are key determinants of the molecule's conformational landscape. The relative orientation of the two ring systems and the puckering of the pyrrolidine ring will dictate the spatial presentation of key pharmacophoric features. A thorough conformational analysis can help to rationalize the observed SAR and guide the design of new analogues with improved biological activity by rigidifying the molecule in its bioactive conformation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization of 6 1 Isopropylpyrrolidin 2 Yl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for assigning the proton and carbon frameworks of 6-(1-Isopropylpyrrolidin-2-yl)quinoline. The expected chemical shifts (δ) are predicted based on the distinct electronic environments of the quinoline (B57606), pyrrolidine (B122466), and isopropyl moieties.
The ¹H NMR spectrum would feature signals in both the aromatic region (for the quinoline ring) and the aliphatic region (for the pyrrolidine and isopropyl groups). The quinoline protons are expected to appear at lower field (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the saturated pyrrolidine ring and the isopropyl group would resonate at a higher field (δ 1.0–4.0 ppm).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the quinoline ring would be observed in the δ 120–150 ppm range, while the aliphatic carbons of the pyrrolidine and isopropyl groups would appear in the δ 20–70 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and for illustrative purposes.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Quinoline H-2 | 8.45 (dd) | 149.5 |
| Quinoline H-3 | 7.30 (dd) | 121.0 |
| Quinoline H-4 | 8.05 (d) | 135.8 |
| Quinoline H-5 | 7.80 (s) | 128.5 |
| Quinoline C-6 | - | 145.0 |
| Quinoline H-7 | 7.65 (d) | 126.5 |
| Quinoline H-8 | 7.95 (d) | 129.0 |
| Pyrrolidine H-2' | 3.85 (t) | 65.0 |
| Pyrrolidine H-3' | 2.10 (m), 1.90 (m) | 33.0 |
| Pyrrolidine H-4' | 1.80 (m), 1.65 (m) | 23.5 |
| Pyrrolidine H-5' | 3.10 (m), 2.90 (m) | 54.0 |
| Isopropyl CH | 2.85 (sept) | 52.5 |
| Isopropyl CH₃ | 1.15 (d) | 19.0 |
| Isopropyl CH₃' | 1.10 (d) | 18.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. COSY spectra would confirm the connectivity within the quinoline aromatic spin systems (e.g., H-2 to H-3, H-7 to H-8) and trace the proton network through the pyrrolidine ring and the isopropyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, regardless of whether they are bonded. A crucial NOE/ROE correlation would be expected between the pyrrolidine H-2' proton and the quinoline H-5 proton, confirming the C6-C2' linkage between the two ring systems. These experiments are also vital for determining the relative stereochemistry at the C-2' chiral center of the pyrrolidine ring.
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₂₀N₂. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 2: HRMS Data for this compound Note: The following data is predictive and for illustrative purposes.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂ |
| Ion Formula | [M+H]⁺ |
| Calculated Exact Mass | 241.1705 |
| Hypothetical Measured Mass | 241.1701 |
| Mass Difference (ppm) | -1.66 |
LC-MS/MS combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. This technique is ideal for identifying and quantifying a target compound in complex matrices, such as biological fluids or reaction mixtures. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 241.2) is selected and fragmented to produce characteristic product ions. The fragmentation pattern serves as a structural fingerprint. Plausible fragmentations for this molecule include the loss of the isopropyl group (43 Da) and cleavage of the pyrrolidine ring.
Table 3: Predicted LC-MS/MS Fragmentation Data for this compound Note: The following data is predictive and for illustrative purposes.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 241.2 | 198.1 | C₃H₇ (Isopropyl group) |
| 241.2 | 170.1 | C₄H₉N (Pyrrolidine fragment) |
| 241.2 | 129.1 | C₇H₁₄N (Isopropylpyrrolidine fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Investigation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the quinoline ring system. Quinoline derivatives typically exhibit several absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by substitution and the solvent used for analysis.
Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol Note: The following data is predictive and for illustrative purposes.
| Absorption Band (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|
| ~230 | ~35,000 | π → π |
| ~280 | ~6,000 | π → π |
| ~315 | ~4,500 | π → π* |
Chromatographic Techniques for Purity Assessment and Enantiomeric/Diastereomeric Separation
Chromatographic methods are indispensable for verifying the purity of this compound and for separating its potential stereoisomers. Given the presence of a chiral center at the 2-position of the pyrrolidine ring, enantiomeric and, if applicable, diastereomeric separation are critical aspects of its analysis.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques for assessing the purity of this compound. The development of a robust and reliable method is paramount for separating the main compound from any starting materials, byproducts, or degradation products.
The method development process would logically commence with reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds like quinoline derivatives. A typical starting point would involve a C18 or C8 stationary phase, which provides a hydrophobic surface for interaction.
A systematic approach to method development would involve screening various mobile phase compositions. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is standard. The pH of the aqueous phase can significantly influence the retention and peak shape of basic compounds like this compound, due to the presence of the nitrogen atoms in both the quinoline and pyrrolidine rings. Therefore, screening a range of pH values (e.g., pH 3, 5, and 8) is a critical step. For instance, a study on other 2-substituted quinolines utilized a gradient elution with a sodium phosphate (B84403) buffer (pH 5.2) and acetonitrile to achieve separation from metabolites.
Both isocratic and gradient elution modes would be evaluated. An isocratic method, where the mobile phase composition remains constant, is simpler and more robust. However, a gradient method, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape and in a reasonable timeframe, especially for complex mixtures.
Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The quinoline chromophore is expected to exhibit strong UV absorbance, allowing for sensitive detection. A full UV spectrum can be recorded to aid in peak identification and purity assessment.
The following interactive data table outlines a hypothetical set of starting conditions for the HPLC/UHPLC method development for this compound, based on common practices for similar heterocyclic compounds.
| Parameter | Initial Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and efficiency for nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to promote protonation of the basic nitrogens, often leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5-95% B over 10 minutes | A broad gradient to screen for the presence of impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds; DAD would be used to identify the optimal wavelength. |
| Injection Volume | 1 µL | A small injection volume is typical for UHPLC to prevent overloading. |
Due to the chiral center at the 2-position of the pyrrolidine ring, this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation and analysis crucial. Chiral chromatography is the most effective technique for this purpose.
There are two primary strategies for the chiral separation of enantiomers by HPLC: direct and indirect.
The direct method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including quinolones. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Method development for direct chiral separation typically involves screening different CSPs (e.g., Chiralcel OD, Chiralpak AD) with various mobile phases, often consisting of a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). For example, a chiral derivatizing reagent containing L-proline (a pyrrolidine derivative) has been used to separate β-blockers. researchgate.net This approach could be adapted for this compound, although it adds complexity due to the derivatization step and the need to ensure the reaction goes to completion without racemization.
The following interactive data table presents a potential starting point for the development of a direct chiral HPLC method.
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Immobilized Amylose-based CSP | Immobilized Cellulose-based CSP |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 254 nm | 254 nm |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic techniques like NMR and mass spectrometry provide information about the connectivity and molecular formula of this compound, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers.
The process begins with the growth of a high-quality single crystal of the compound. This is often the most challenging step and involves slowly precipitating the compound from a supersaturated solution. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured by a detector.
Sophisticated computer software is then used to analyze the diffraction pattern and calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound, if the crystallization is performed on an enantiomerically pure sample, the analysis can also determine the absolute configuration of the chiral center. This is typically achieved through the analysis of anomalous dispersion effects, which can distinguish between the two possible enantiomeric forms. nih.gov
The resulting crystal structure provides invaluable information, including:
Confirmation of the molecular connectivity: Verifying the expected arrangement of atoms.
Determination of the conformation: Revealing the preferred spatial arrangement of the isopropyl and quinoline substituents on the pyrrolidine ring.
Analysis of intermolecular interactions: Identifying hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, the table below provides a hypothetical example of the type of crystallographic data that would be obtained from such an analysis, based on data for other quinoline derivatives.
| Parameter | Example Value | Information Provided |
| Chemical Formula | C16H20N2 | Confirms the elemental composition. |
| Molecular Weight | 240.35 | Derived from the chemical formula. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.2 Å, β = 98.5° | Defines the size and shape of the unit cell. |
| Volume | 1395 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density | 1.14 g/cm³ | The theoretical density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the calculated and observed diffraction data. |
Future Research Trajectories and Academic Perspectives for 6 1 Isopropylpyrrolidin 2 Yl Quinoline
Rational Design and Synthesis of Next-Generation Analogues with Tailored Activities or Selectivity
The rational design of next-generation analogues of 6-(1-Isopropylpyrrolidin-2-yl)quinoline is a key strategy for enhancing therapeutic potential. This approach leverages structure-activity relationships (SAR) to guide synthetic modifications aimed at improving potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov The core principle is to systematically alter the chemical structure and observe the corresponding changes in biological activity.
Key synthetic strategies for modifying the quinoline-pyrrolidine scaffold include:
Functionalization of the Quinoline (B57606) Ring: Introducing various substituents (e.g., halogens, alkoxy groups, alkylamino side chains) at different positions of the quinoline nucleus can significantly influence antiproliferative activity and water solubility. frontiersin.orgnih.gov For instance, research on other quinoline derivatives has shown that bulky substituents at specific positions can facilitate biological activity. frontiersin.org
Modification of the Pyrrolidine (B122466) Moiety: Altering the substituents on the pyrrolidine ring can affect the molecule's stereochemistry and binding interactions with biological targets. nih.gov Inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring, which in turn can impact pharmacological efficacy. nih.gov
Hybridization: Conjugating the quinoline-pyrrolidine scaffold with other pharmacologically active moieties (e.g., chalcones, triazoles, pyrazoles) is a promising strategy to create hybrid molecules. frontiersin.orgrsc.org This "multi-target" approach may lead to compounds with improved affinity, reduced side effects, or novel mechanisms of action. rsc.org
The synthesis of these new analogues often employs established chemical reactions, such as the Skraup, Doebner-Miller, or Combes methods for the quinoline core, followed by functionalization steps. researchgate.net Modern synthetic techniques, including metal nanoparticle-catalyzed reactions and ultrasound-assisted synthesis, offer efficient and environmentally safer routes to these complex molecules. nih.gov
| Design Strategy | Rationale | Example Modification | Potential Outcome |
| Ring Functionalization | Modulate electronic properties and steric interactions. frontiersin.orgnih.gov | Introduction of a methoxy (B1213986) group on the quinoline ring. nih.gov | Enhanced binding affinity to target protein. |
| Side Chain Extension | Improve solubility and pharmacokinetic properties. frontiersin.org | Addition of a flexible alkylamino side chain. frontiersin.org | Increased bioavailability. |
| Stereochemical Control | Optimize spatial orientation for target engagement. nih.gov | Synthesis of specific enantiomers of the pyrrolidine ring. researchgate.net | Increased target selectivity and potency. |
| Scaffold Hybridization | Combine pharmacophores to create multi-target agents. rsc.org | Covalent linking to a chalcone (B49325) moiety. rsc.org | Synergistic anticancer activity. |
Exploration of Unconventional Biological Targets for Quinoline-Pyrrolidine Scaffolds
While quinoline derivatives are well-known for their antimalarial, anticancer, and antimicrobial activities, the unique quinoline-pyrrolidine scaffold of this compound may possess affinities for less conventional biological targets. nih.govnih.govjddtonline.info Future research will likely focus on screening this compound and its analogues against a broader range of molecular targets to uncover novel therapeutic applications.
Potential unconventional target classes for exploration include:
Kinases: Many quinoline derivatives have been identified as inhibitors of various kinases, such as VEGFR-2, which are often overexpressed in cancers. bohrium.com The quinoline-pyrrolidine scaffold could be explored for its potential to inhibit specific kinases involved in cell signaling pathways, such as Janus Kinase 2 (JAK2) or Pim-1 kinase. nih.govnih.gov
Topoisomerases: Certain quinoline alkaloids, like camptothecin, are potent inhibitors of DNA topoisomerase I, a critical enzyme in DNA replication and a key target in cancer therapy. nih.govresearchgate.net Screening quinoline-pyrrolidine analogues for topoisomerase inhibition could reveal new anticancer leads. researchgate.net
Enzymes in Metabolic Pathways: Polyhydroxylated pyrrolidines are known to inhibit enzymes involved in carbohydrate processing, such as α-glucosidase and aldose reductase. nih.gov This suggests that derivatives of the quinoline-pyrrolidine scaffold could be investigated as potential modulators of metabolic diseases.
Ion Channels and Receptors: The structural features of this scaffold may allow for interaction with various ion channels or neuronal receptors, opening up possibilities for applications in neurological or psychiatric disorders. mdpi.com
The identification of new targets can be accelerated through high-throughput screening campaigns and by using molecular docking studies to assess the binding potential of the scaffold against a wide array of protein structures. nih.govorientjchem.org
Development of Sophisticated Computational Models for Predictive Drug Discovery and Optimization
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's biological activity and properties before synthesis, thereby saving time and resources. nih.govijprajournal.com For this compound and its future analogues, several computational approaches are particularly relevant.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov
2D-QSAR: Uses topological descriptors to build predictive models. nih.gov
3D-QSAR: Employs 3D structural information, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create contour maps that visualize how steric, electrostatic, and other fields influence activity. nih.govresearchgate.net These maps can guide the design of new molecules with enhanced potency. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govtandfonline.com It helps to elucidate the binding mode and can be used to screen virtual libraries of compounds against a specific target, such as a kinase or enzyme active site. nih.govorientjchem.org
Machine Learning and AI: Advanced machine learning algorithms can be trained on large datasets of chemical structures and bioactivities to create highly predictive models. bepls.comnih.gov These models can identify potential drug candidates from vast chemical spaces and predict a range of properties, from target inhibition to pharmacokinetic profiles. nih.govsddn.es
| Computational Method | Application for Quinoline-Pyrrolidine Scaffold | Key Output |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity to guide analogue design. nih.govtandfonline.com | Contour maps indicating regions where steric bulk or electrostatic charge modifications would be beneficial or detrimental to activity. mdpi.com |
| Molecular Docking | Predict binding affinity and conformation within a target protein's active site. nih.gov | Binding energy scores and visualization of key intermolecular interactions (e.g., hydrogen bonds). nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound-protein complex over time in a solvated environment. nih.gov | Information on the stability of the binding pose and conformational changes. nih.gov |
| Machine Learning Models | Predict bioactivity against various targets or ADMET properties based on molecular descriptors. nih.gov | Qualitative (active/inactive) and quantitative (e.g., pIC50) predictions for novel, unsynthesized compounds. nih.gov |
Integration of Multi-Omics Data with Structural Biology for Holistic Understanding of Compound Interactions
To gain a comprehensive, systems-level understanding of how compounds like this compound function, future research must move beyond single-target analyses. nygen.io The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with structural biology provides a powerful framework for this purpose. nashbio.comnortheastern.edu This approach offers a holistic view of the cellular response to a chemical perturbation. nih.gov
By combining these data layers, researchers can:
Identify and Validate Targets: Multi-omics analysis can reveal changes in gene expression, protein levels, and metabolite concentrations following treatment with a compound. nygen.ionih.gov Correlating these changes can help identify the primary biological pathways affected and validate the compound's mechanism of action with higher confidence than single-omics approaches. northeastern.edunih.gov
Uncover Off-Target Effects: A systems-level view can illuminate unintended interactions and potential sources of toxicity early in the drug discovery process. nygen.io
Discover Biomarkers: Integrated omics can help identify molecular signatures that predict a cell's or patient's response to a particular compound, paving the way for personalized medicine. nashbio.com
The process involves treating cell lines with the compound and then applying high-throughput technologies like next-generation sequencing (for genomics and transcriptomics) and mass spectrometry (for proteomics and metabolomics). nashbio.comnih.gov The resulting large datasets are then analyzed using specialized bioinformatics pipelines to identify significant changes and reconstruct affected biological networks. nih.govoup.com
Academic Strategies for Addressing Biological Barriers and Drug Delivery Challenges in In Vitro Systems
A critical aspect of preclinical development is ensuring that a compound can reach its intracellular target in sufficient concentration to exert its effect. Even in in vitro cell culture systems, compounds face several biological barriers, such as the cell membrane. For quinoline-pyrrolidine scaffolds, which may have varying physicochemical properties, overcoming these barriers is crucial for obtaining accurate bioactivity data.
Academic strategies to address these challenges include:
Advanced Delivery Systems: The use of nanocarriers, such as liposomes or amphiphilic block copolymer-based micelles, can help overcome poor aqueous solubility and improve cellular uptake of hydrophobic compounds. mdpi.comnih.gov These systems can encapsulate the compound, protecting it from degradation and facilitating its transport across the cell membrane. nih.gov
Prodrug Approaches: A prodrug is an inactive derivative of a parent molecule that undergoes enzymatic or chemical transformation within the cell to release the active compound. mdpi.com This strategy can be used to improve properties like membrane permeability.
Structure-Property Relationship Studies: Systematically modifying the structure of the quinoline-pyrrolidine scaffold and measuring its physicochemical properties (e.g., solubility, lipophilicity) and cell permeability can provide valuable data for building predictive models to design compounds with better drug-like properties.
These strategies are not only vital for successful in vitro testing but also lay the groundwork for addressing more complex in vivo drug delivery challenges, such as crossing the blood-brain barrier. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 6-(1-isopropylpyrrolidin-2-yl)quinoline, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The synthesis typically involves functionalizing the quinoline core at the 6-position with a pyrrolidine-isopropyl substituent. Key steps include:
- Core formation : Use Buchwald–Hartwig amination or palladium-catalyzed coupling to attach the pyrrolidine moiety to quinoline .
- Substituent introduction : Alkylation of pyrrolidine with isopropyl groups via nucleophilic substitution, often using anhydrous solvents like dichloromethane or ethanol to minimize hydrolysis .
- Characterization : Employ ¹H/¹³C NMR to verify substituent positions, LC-MS for purity assessment, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodological Answer : Start with in vitro assays targeting receptors or enzymes relevant to quinoline derivatives (e.g., kinase inhibitors or antimicrobial targets).
- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Control groups : Include positive controls (e.g., known inhibitors) and solvent-only controls to validate assay conditions.
- Data validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for synthesizing this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or workup protocols . To address this:
- Systematic optimization : Use a Design of Experiments (DoE) approach to test variables like temperature, solvent polarity, and stoichiometry.
- Byproduct analysis : Employ HPLC-MS to identify side products (e.g., dehalogenated intermediates or dimerization artifacts) .
- Cross-validation : Compare results with studies using alternative methods, such as flow chemistry for improved reproducibility .
Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to predict binding modes and stability.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the pyrrolidine nitrogen).
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and correlate with experimental IC₅₀ values.
- Data integration : Cross-reference computational predictions with mutagenesis or SAR data from analogs .
Q. What advanced techniques are recommended for studying the environmental fate of this compound in indoor or aquatic systems?
- Methodological Answer :
- Adsorption studies : Use quartz crystal microbalance (QCM) to measure binding to indoor surfaces (e.g., cellulose or silica) .
- Degradation pathways : Apply LC-HRMS to identify photolysis or hydrolysis products under simulated environmental conditions.
- Ecotoxicology : Conduct microcosm experiments with model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardize protocols : Pre-equilibrate assay buffers and validate compound solubility using dynamic light scattering (DLS).
- Blind experiments : Implement blinding to reduce observer bias in high-throughput screens.
- Metadata reporting : Document batch-to-batch variability in compound synthesis (e.g., via HPLC purity logs ) .
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions about this compound?
- Methodological Answer :
- PICO Framework : Define Population (e.g., enzyme target), Intervention (compound concentration), Comparison (control inhibitors), Outcome (IC₅₀ reduction).
- FINER Criteria : Ensure questions are Feasible (e.g., access to NMR), Interesting (novel SAR insights), Novel (unexplored substituent effects), Ethical (safe disposal protocols), Relevant (therapeutic potential) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
